molecular formula C14H13BrN2O5 B3658919 ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

Cat. No.: B3658919
M. Wt: 369.17 g/mol
InChI Key: ZCOMZTNQSFOYFS-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and an imidazolidinylidene moiety. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves several steps. One common method includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the imidazolidinylidene group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. Industrial production methods may involve large-scale bromination and esterification processes to achieve high yields and purity.

Chemical Reactions Analysis

ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines, forming various substituted derivatives.

Scientific Research Applications

ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group and the imidazolidinylidene moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biochemical effects.

Comparison with Similar Compounds

ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: This compound has a similar brominated phenyl group but lacks the imidazolidinylidene moiety, making it less complex and potentially less active in certain applications.

    Ethyl 2-(4-ethoxyphenoxy)acetate: This compound has an ethoxy group instead of a bromine atom, which may result in different reactivity and biological properties.

    Ethyl 2-(4-bromo-2-fluorobenzoyl)acetate: The presence of both bromine and fluorine atoms in this compound can lead to unique chemical and biological activities compared to this compound.

Properties

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O5/c1-2-21-12(18)7-22-11-4-3-8(5-9(11)15)6-10-13(19)17-14(20)16-10/h3-6H,2,7H2,1H3,(H2,16,17,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMZTNQSFOYFS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
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ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE
Reactant of Route 6
ETHYL 2-(2-BROMO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE

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